molecular formula C15H28N2O2 B1528044 Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate CAS No. 1251018-66-2

Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate

Cat. No.: B1528044
CAS No.: 1251018-66-2
M. Wt: 268.39 g/mol
InChI Key: VFMSLOWWMDXQQG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a piperidin-3-yl group.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with piperidine as the base structure

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the piperidine ring to a pyridine derivative.

  • Reduction: Reduction reactions can be performed to reduce the double bonds or other functional groups present in the compound.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyridine derivatives.

  • Reduction: Saturated analogs of the starting compound.

  • Substitution: A variety of substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug precursor. Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The exact mechanism of action of Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Piperidine: The parent compound without the tert-butyl group.

  • N-tert-Butyl Piperidine: Similar structure but with a different substitution pattern.

  • Piperidin-3-ylcarbamate: A related compound with a different functional group.

Uniqueness: The presence of the tert-butyl group in Tert-Butyl 3-(Piperidin-3-Yl)Piperidine-1-Carboxylate provides steric hindrance, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-piperidin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-5-7-13(11-17)12-6-4-8-16-10-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMSLOWWMDXQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251018-66-2
Record name tert-butyl 3-(piperidin-3-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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